molecular formula C18H17N3OS B11939717 (1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11939717
M. Wt: 323.4 g/mol
InChI Key: CTGQVQDKNZYGGO-DEDYPNTBSA-N
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Description

(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that features a hydrazone linkage between a thiazole ring and a hydroxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 4-hydroxyacetophenone with 4-(4-methylphenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as column chromatography or crystallization from suitable solvents. The reaction conditions would be optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-oxo-4-(4-methylphenyl)-1,3-thiazol-2-ylhydrazone.

    Reduction: Formation of 4-(4-methylphenyl)-1,3-thiazol-2-ylhydrazine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyphenyl and thiazole moieties can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(4-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-(4-hydroxyphenyl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-(4-hydroxyphenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone

Uniqueness

(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-[(E)-C-methyl-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]carbonimidoyl]phenol

InChI

InChI=1S/C18H17N3OS/c1-12-3-5-15(6-4-12)17-11-23-18(19-17)21-20-13(2)14-7-9-16(22)10-8-14/h3-11,22H,1-2H3,(H,19,21)/b20-13+

InChI Key

CTGQVQDKNZYGGO-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)O

Origin of Product

United States

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